Betaxolol-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

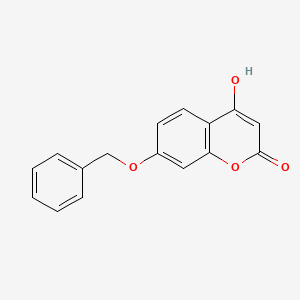

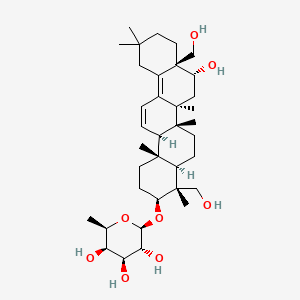

Betaxolol-d5 is the deuterium labeled Betaxolol . Betaxolol is a selective beta1 adrenergic receptor blocker used to treat high blood pressure (hypertension) and glaucoma . It works by affecting the response to nerve impulses in certain parts of the body, like the heart. As a result, the heart beats slower and decreases the blood pressure .

Synthesis Analysis

The β-blocker (S)-betaxolol has been synthesized in 99% enantiomeric excess (ee) from the commercially available precursor 4-(2-hydroxyethyl)phenol . The racemic chlorohydrin 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol was esterified with vinyl acetate catalyzed by lipase B from Candida antarctica, which gave the R-chlorhydrin ®-1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol in 99% ee with 38% yield .Molecular Structure Analysis

A new crystalline phase of betaxolol (BE_IV) has been reported. Its solid-state structure has been obtained from single-crystal X-ray diffraction data . The molecular and crystal arrangements of betaxolol in BE_IV have been further investigated by molecular modelling, by Cambridge Structural Database (CSD) surveys and by Hirshfeld surface analysis .Chemical Reactions Analysis

Betaxolol selectively blocks catecholamine stimulation of beta (1)-adrenergic receptors in the heart and vascular smooth muscle . This results in a reduction of heart rate, cardiac output, systolic and diastolic blood pressure .Aplicaciones Científicas De Investigación

Neuroprotective Agent Against Retinal Ganglion Cell Degeneration : Betaxolol exhibits properties consistent with preventing retinal ganglion cell death induced by elevated extracellular glutamate or increased spontaneous spike rates under pathological conditions like ischemia and glaucoma. It acts by reducing neurotoxic effects in ganglion cells which are vulnerable to glutamate-induced damages under ischemic and glaucomatous conditions (Gross et al., 2000).

Interaction with Sodium Channels in Neuroprotection : Betaxolol inhibits sodium influx into cortical synaptosomes by interacting with neurotoxin binding sites of voltage-sensitive sodium channels. This interaction may contribute to its neuroprotective action in paradigms of excitotoxicity and ischemia, as well as its therapeutic effect in glaucoma (Chidlow et al., 2000).

Study of Molecular Structure Using Infrared Spectroscopy and Theory : Infrared spectroscopy and natural bond orbital theory have been used to study betaxolol's structure. This research provides insights into the drug's molecular interactions and its structural stability under different conditions (Canotilho & Castro, 2010).

Suppression of Ionic Currents in Retinal Ganglion Cells : Betaxolol suppresses various ion channels in retinal ganglion cells, which might explain its neuroprotective effects. This suppression includes high-voltage-activated calcium channel currents and glutamate-induced increases in intracellular calcium, contributing to ganglion cell survival following ischemic insult (Hirooka et al., 2000).

Reduction of Glutamate-Induced Calcium Signals : Betaxolol and other β-adrenergic blockers can suppress glutamate-induced calcium signals in retinal ganglion cells, suggesting a non-competitive inhibition of glutamate response. This action is potentially neuroprotective against glutamate-induced damage in glaucoma (Zhang, Wu, & Gross, 2003).

Effectiveness in Hypertension Treatment : Betaxolol is effective in treating hypertension, showing a significant reduction in blood pressure without extensive first-pass metabolism. Its long elimination half-life and high bioavailability make it a suitable option for hypertension management (Beresford & Heel, 1986).

Retinal Neuroprotection in Ischemic Conditions : Betaxolol has been shown to act as a retinal neuroprotective agent, attenuating the effects on the retina induced by ischemia, such as in glaucoma. Its neuroprotective property is significant in various retinal conditions (Osborne et al., 1997).

Pharmacological Profile in Glaucoma and Ocular Hypertension : Betaxolol's pharmacological properties, particularly its selectivity for beta1-adrenoceptors and weak beta2-blocking activity, make it effective in reducing intraocular pressure in glaucoma and ocular hypertension. Its minimal local anaesthetic activity and low adverse effect profile are notable advantages (Buckley, Goa, & Clissold, 1990).

Mecanismo De Acción

Target of Action

Betaxolol-d5, like its parent compound Betaxolol, is a cardioselective beta-1-adrenergic antagonist . Its primary targets are the beta-1 adrenergic receptors located mainly in the heart . These receptors play a crucial role in the regulation of heart rate, cardiac output, and blood pressure .

Pharmacokinetics

Betaxolol has a bioavailability of 89%, is metabolized in the liver, and has an elimination half-life of 14–22 hours . About 20% of the drug is excreted via the kidneys . These properties likely impact the bioavailability and therapeutic effectiveness of this compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. These factors can promote changes in body mass index and potentially influence the risk of β-cell damage in those at genetic risk . Understanding these factors is crucial for optimizing the use and effectiveness of this compound.

Safety and Hazards

Betaxolol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed . It is classified as having acute toxicity - Category 4, Oral Reproductive toxicity, Category 2 Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 3 .

Direcciones Futuras

While beta-blockers are generally avoided for ASCVD prevention due to adverse effects on lipoprotein levels and glucose metabolism, certain members of this drug class (e.g., metoprolol ER, carvedilol ER, bisoprolol, and nebivolol) are neutral or favorable in these regards . This suggests that there may be potential for future research into the use of certain beta-blockers, possibly including Betaxolol-d5, for ASCVD prevention .

Análisis Bioquímico

Biochemical Properties

Betaxolol-d5 plays a significant role in biochemical reactions by interacting with beta-1 adrenergic receptors. These receptors are primarily found in the heart and vascular smooth muscle. This compound binds to these receptors, inhibiting the action of catecholamines like epinephrine and norepinephrine. This interaction leads to a decrease in heart rate and blood pressure

Cellular Effects

This compound influences various cellular processes, particularly in cardiac and vascular cells. By blocking beta-1 adrenergic receptors, this compound reduces the intracellular levels of cyclic adenosine monophosphate (cAMP), leading to decreased activation of protein kinase A (PKA). This results in reduced phosphorylation of target proteins involved in cardiac muscle contraction and vascular tone regulation . Consequently, this compound lowers heart rate and blood pressure, and it may also affect gene expression related to adrenergic signaling pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its selective binding to beta-1 adrenergic receptors. By blocking these receptors, this compound prevents the activation of the Gs protein-coupled receptor pathway, which normally leads to the activation of adenylyl cyclase and the production of cAMP . The reduction in cAMP levels results in decreased PKA activity, ultimately leading to reduced phosphorylation of proteins involved in cardiac and vascular functions. This mechanism explains the drug’s ability to lower heart rate and blood pressure.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound effectively reduces heart rate and blood pressure without significant adverse effects. At higher doses, this compound can cause bradycardia, hypotension, and other cardiovascular side effects . These threshold effects highlight the importance of careful dosage management in both research and clinical settings.

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes various biotransformation processes. The primary metabolic pathway involves the oxidation of the cyclopropylmethoxy group, leading to the formation of inactive metabolites . Enzymes such as cytochrome P450 are likely involved in the metabolism of this compound, although specific enzymes and cofactors have not been extensively studied.

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It is known to interact with transporters and binding proteins that facilitate its movement across cell membranes . This compound accumulates in tissues with high beta-1 adrenergic receptor density, such as the heart and vascular smooth muscle, where it exerts its pharmacological effects.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with beta-1 adrenergic receptors on the cell membrane. This compound does not have specific targeting signals or post-translational modifications that direct it to other cellular compartments or organelles . Its activity is largely confined to the sites of beta-1 adrenergic receptor expression.

Propiedades

IUPAC Name |

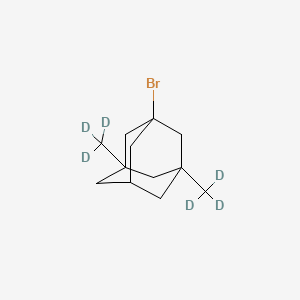

1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-1,1,2,3,3-pentadeuterio-3-(propan-2-ylamino)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3/i11D2,13D2,17D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIUTZDMDHAVTP-FFNOJTKMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CCOCC2CC2)O)NC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-[[dimethyl(phenyl)silyl]methoxy]-2-phenylethanimine](/img/structure/B562669.png)